molecular formula C13H13NO2 B6379298 4-(3-Aminophenyl)-2-methoxyphenol, 95% CAS No. 1261987-94-3

4-(3-Aminophenyl)-2-methoxyphenol, 95%

Cat. No. B6379298
CAS RN: 1261987-94-3
M. Wt: 215.25 g/mol
InChI Key: JVVPZUHPMFHZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminophenyl)-2-methoxyphenol, 95%, is a widely used chemical compound in scientific research. It is a white crystalline solid with a melting point of 106-107°C and a boiling point of 246-247°C, and is soluble in methanol and ethanol. 4-(3-Aminophenyl)-2-methoxyphenol, 95%, is used in various studies, such as in the synthesis of new compounds, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals.

Scientific Research Applications

4-(3-Aminophenyl)-2-methoxyphenol, 95%, has a wide range of applications in scientific research. It is used in the synthesis of new compounds, such as 4-((2-methoxyphenyl)amino)benzoic acid and 4-((3-methoxyphenyl)amino)benzoic acid, which are used as intermediates in the production of pharmaceuticals. It is also used as a reagent in organic synthesis, as well as in the synthesis of other aromatic compounds.

Mechanism of Action

4-(3-Aminophenyl)-2-methoxyphenol, 95%, acts as a nucleophile in organic synthesis. The compound is able to form a covalent bond with an electrophilic substrate, such as an aldehyde or ketone, and can be used to synthesize a variety of aromatic compounds.
Biochemical and Physiological Effects
4-(3-Aminophenyl)-2-methoxyphenol, 95%, is not known to have any significant biochemical or physiological effects. The compound is not toxic, and is not known to be an irritant or allergen.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Aminophenyl)-2-methoxyphenol, 95%, in laboratory experiments is its low cost and availability. It is also easy to use, as it can be synthesized using simple methods. The main limitation is that it is not very soluble in water, which limits its use in aqueous solutions.

Future Directions

Future research on 4-(3-Aminophenyl)-2-methoxyphenol, 95%, should focus on developing new synthesis methods to improve the efficiency of the reaction. Additionally, research should be conducted to investigate the potential applications of the compound in the synthesis of other aromatic compounds, as well as its potential use in pharmaceuticals. Further research into the biochemical and physiological effects of the compound should also be conducted. Finally, research should focus on finding ways to increase the solubility of the compound in water, in order to make it more useful in aqueous solutions.

Synthesis Methods

4-(3-Aminophenyl)-2-methoxyphenol, 95%, can be synthesized by a variety of methods. The most common method is the reaction of para-chloroaniline with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for one hour and the product is then purified by recrystallization.

properties

IUPAC Name

4-(3-aminophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVPZUHPMFHZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685413
Record name 3'-Amino-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)-2-methoxyphenol

CAS RN

1261987-94-3
Record name 3'-Amino-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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